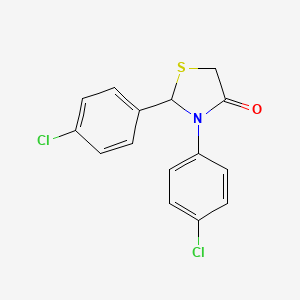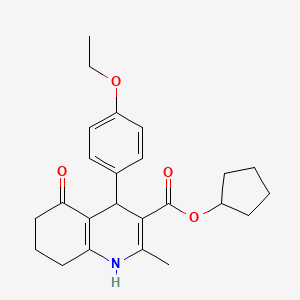
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate, also known as ICM-7555, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate exerts its effects through the modulation of specific receptors and enzymes. In neuroscience, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate binds to the benzodiazepine site of GABA-A receptors, which enhances the inhibitory effects of GABA and leads to anxiolytic and sedative effects. In cancer research, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate inhibits specific enzymes involved in cell proliferation, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to have both biochemical and physiological effects. In neuroscience, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to reduce anxiety and induce sedation in animal models. In cancer research, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. However, the exact biochemical and physiological effects of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate are still being studied.
实验室实验的优点和局限性
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, one major limitation of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate. One potential direction is the development of new drugs based on the scaffold of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate, which could have improved pharmacological properties and reduced side effects. Another potential direction is the study of the effects of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate on other targets, such as ion channels and transporters, which could lead to new therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate and its potential applications in various fields.
In conclusion, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate and its applications in various fields.
合成方法
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate can be synthesized through a series of chemical reactions involving 4-iodophenol, 3-methylphenyl isocyanate, and ethylene oxide. The reaction is carried out under controlled conditions, and the final product is obtained through purification and isolation techniques.
科学研究应用
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to modulate GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. In cancer research, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In drug discovery, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been used as a scaffold for the development of new drugs with improved pharmacological properties.
属性
IUPAC Name |
2-(4-iodophenoxy)ethyl N-(3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3/c1-12-3-2-4-14(11-12)18-16(19)21-10-9-20-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSLNLFAHQNKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-iodophenoxy)ethyl N-(3-methylphenyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)
![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5125493.png)
![2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125502.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)
![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)

![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)


![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)

![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)